4-(Pyridin-2-yl)butanoic acid hydrochloride

Overview

Description

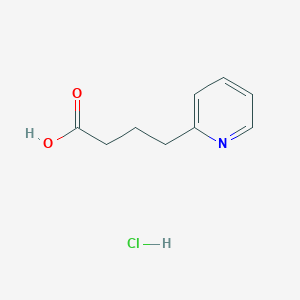

4-(Pyridin-2-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C₉H₁₂ClNO₂ It is a derivative of butanoic acid, where a pyridin-2-yl group is attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride typically involves the reaction of pyridine with butanoic acid derivatives under controlled conditions. One common method includes the use of pyridine-2-carboxaldehyde and butanoic acid in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under inert gas conditions to prevent oxidation and other side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(Pyridin-2-yl)butanoic acid hydrochloride serves as a building block for the creation of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation Reactions : The compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.

- Reduction Reactions : It can be reduced to form piperidine derivatives through reagents such as lithium aluminum hydride.

- Substitution Reactions : The pyridine ring can undergo electrophilic and nucleophilic substitutions, allowing for the introduction of new functional groups.

Biology

Research is ongoing into the biological activities of this compound. Notably, it has been studied for its potential as an enzyme inhibitor , particularly in the context of NAD biosynthesis, which is crucial for cellular metabolism.

Case Study : A study demonstrated that this compound effectively inhibited nicotinamide adenine dinucleotide (NAD) synthesis in cancer cells, leading to reduced cell proliferation. This suggests its potential application in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting specific diseases.

Research Findings :

- A recent investigation highlighted its potential role in treating metabolic disorders by regulating energy production pathways.

Industry

The compound is also significant in industrial applications, particularly in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable as an intermediate in agrochemical production.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets within cells. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis, which is crucial for cellular metabolism and energy production . The compound’s ability to interfere with these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

4-(Pyridin-4-yl)butanoic acid: Another derivative of butanoic acid with a pyridine ring attached at the fourth position.

4-(Piperidin-4-yl)butanoic acid hydrochloride: A similar compound where the pyridine ring is reduced to a piperidine ring.

Uniqueness: 4-(Pyridin-2-yl)butanoic acid hydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the second position allows for specific interactions with molecular targets that are distinct from those of its analogs .

Biological Activity

4-(Pyridin-2-yl)butanoic acid hydrochloride is a pyridine derivative with notable biological activity, particularly as an inhibitor of various ion channels. This compound has garnered attention in neuropharmacology due to its potential effects on neurotransmission and synaptic plasticity. Below is a detailed examination of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₁O₂·HCl

- Appearance : White to pale-yellow solid

- Solubility : Soluble in water due to the hydrochloride salt, which enhances its stability in biological systems.

This compound primarily acts as an inhibitor of:

- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are crucial for neurotransmission and are implicated in cognitive functions and various neurological disorders.

- N-Methyl-D-Aspartate Receptors (NMDA) : Involved in synaptic plasticity and memory function, NMDA receptors are significant targets for compounds aimed at treating neurodegenerative diseases.

Ion Channel Inhibition

Research indicates that this compound exhibits potent inhibitory effects on ion channels. This activity is critical for modulating neuronal excitability and synaptic transmission, making it a candidate for therapeutic applications in conditions such as Alzheimer's disease and schizophrenia.

Cognitive Enhancement

Studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems. Its dual-action on both excitatory (glutamate) and inhibitory (GABA) pathways could lead to improved cognitive performance in animal models.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Pyridin-3-yl)butanoic acid hydrochloride | Pyridine derivative | Different receptor selectivity compared to 4-(Pyridin-2-yl). |

| 3-(Pyridin-2-yl)propanoic acid | Shorter carbon chain | May exhibit varied pharmacokinetics due to chain length. |

| 4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride | Oxidized form | Potentially increased reactivity and altered biological activity. |

Case Studies

- Neuropharmacological Studies : In a study examining the effects of various pyridine derivatives on cognitive functions, this compound was shown to significantly improve memory retention in rodent models. The compound's ability to modulate nAChRs was highlighted as a key mechanism behind these effects.

- Receptor Binding Studies : Binding affinity studies revealed that this compound has a high affinity for both nAChRs and NMDA receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The compound's selectivity profile indicates that it may minimize side effects associated with broader-spectrum neuropharmacological agents.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Pyridin-2-yl)butanoic acid hydrochloride with high purity?

Basic Research Question

The synthesis of this compound typically involves coupling reactions. A validated method includes:

- Step 1 : Reacting pyridin-2-yl derivatives with butanoic acid precursors using carbodiimide-based coupling agents like EDC•HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) .

- Step 2 : Catalyzing the reaction with DMAP (4-dimethylaminopyridine) to enhance efficiency .

- Step 3 : Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity.

Key Considerations :

- Monitor reaction pH to avoid hydrolysis of intermediates.

- Use anhydrous conditions to prevent side reactions.

Q. How should researchers characterize the physicochemical properties of this compound?

Basic Research Question

Methodological Approach :

- Melting Point : Determine using differential scanning calorimetry (DSC); expected range: 160–170°C (analogous to structurally related compounds) .

- Solubility : Assess in water, DMSO, and ethanol via shake-flask method.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation under storage conditions .

Data Contradiction Management :

- If in vitro results conflict with in vivo data (e.g., rodent models), validate pharmacokinetic parameters (bioavailability, blood-brain barrier penetration) using LC-MS/MS .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Advanced Research Question

Methodological Framework :

Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .

Dosage Adjustment : Account for species-specific metabolic differences (e.g., higher cytochrome P450 activity in rodents).

Biomarker Correlation : Link in vitro IC₅₀ values to in vivo efficacy using exposure-response modeling.

Case Example :

- If in vitro IC₅₀ is 10 µM but in vivo efficacy requires 50 mg/kg dosing, assess protein binding or efflux transporter interactions (e.g., P-glycoprotein) .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

Basic Research Question

Validated Methods :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Detection limit: ~0.1 ng/mL .

- HPLC-UV : Wavelength set at 254 nm; validate linearity (R² > 0.99) across 1–100 µg/mL .

Method Validation Parameters :

Q. Which structural modifications enhance the target affinity of this compound in SAR studies?

Advanced Research Question

SAR Strategies :

- Pyridine Ring Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position to improve receptor binding .

- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to enhance metabolic stability .

- Hydrochloride Salt Optimization : Compare with freebase forms to assess solubility-impacted bioavailability .

Findings :

- Stable : pH 4–6 (degradation <5%).

- Unstable : pH >8 (hydrolysis of hydrochloride salt) or <2 (protonation of pyridine nitrogen) .

Q. What computational methods predict the binding mode of this compound to neuronal receptors?

Advanced Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with NMDA or GABA receptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Key Interactions : Identify hydrogen bonds between the carboxylic acid group and receptor Arg residues .

Validation :

Properties

IUPAC Name |

4-pyridin-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMHJIDLAUHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.